molecular formula C7H7Cl2FN2 B8456434 3-Amino-2,4-dichloro-5-fluoro-benzylamine

3-Amino-2,4-dichloro-5-fluoro-benzylamine

Cat. No. B8456434
M. Wt: 209.05 g/mol
InChI Key: HZMXEHWAYMUJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2,4-dichloro-5-fluoro-benzylamine is a useful research compound. Its molecular formula is C7H7Cl2FN2 and its molecular weight is 209.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2,4-dichloro-5-fluoro-benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2,4-dichloro-5-fluoro-benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-2,4-dichloro-5-fluoro-benzylamine

Molecular Formula

C7H7Cl2FN2

Molecular Weight

209.05 g/mol

IUPAC Name

3-(aminomethyl)-2,6-dichloro-5-fluoroaniline

InChI

InChI=1S/C7H7Cl2FN2/c8-5-3(2-11)1-4(10)6(9)7(5)12/h1H,2,11-12H2

InChI Key

HZMXEHWAYMUJDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)N)Cl)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Dichloro-5-fluoro-3 amino-benzamide (6.00 g, 26.9 mmol) in THF (175 mL) is added dropwise to LiAlH4 (1 M in THF, 28.0 mL) in THF (175 mL). The reaction mixture is stirred for 1 h at rt and 5 h at reflux. Excess LiAlH4 is destroyed under cooling as described by L. F. Fieser & M. Fieser Vol 1, p 584 Wiley 1967. After 30 min the mixture is filtered, the filtrate is concentrated, diluted with Et2O and the precipitate is collected.
Name
2,4-Dichloro-5-fluoro-3 amino-benzamide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One

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